-NICA is a versatile building block for the synthesis of diverse organic molecules due to the presence of the reactive nitro and carboxylic acid functional groups. Researchers can manipulate these groups to create new carbon-carbon bonds and introduce other functionalities. Studies have shown its application in the synthesis of:
The unique structure of 7-NICA makes it a potential candidate for developing novel materials with interesting properties. Research suggests its possible applications in:
7-Nitroindole-2-carboxylic acid is a chemical compound with the molecular formula C₉H₆N₂O₄ and a molecular weight of 206.15 g/mol. It is characterized by the presence of a nitro group at the 7-position of the indole ring and a carboxylic acid group at the 2-position. This compound typically appears as a yellow to orange powder and is soluble in various organic solvents. Its unique structure contributes to its diverse biological activities and applications in research and industry .
These reactions make 7-nitroindole-2-carboxylic acid versatile for synthetic applications in organic chemistry .
7-Nitroindole-2-carboxylic acid exhibits significant biological activities, including:
The synthesis of 7-nitroindole-2-carboxylic acid can be achieved through several methods:
These methods allow for the production of high-purity 7-nitroindole-2-carboxylic acid suitable for research and industrial applications .
7-Nitroindole-2-carboxylic acid is utilized in various fields:
Research on interaction studies involving 7-nitroindole-2-carboxylic acid has focused on:
Several compounds share structural similarities with 7-nitroindole-2-carboxylic acid. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Indole-2-carboxylic acid | Indole ring with a carboxylic acid | Lacks nitro group; primarily studied for its role in plant biology. |
| 5-Nitroindole | Nitro group at the 5-position | Exhibits different biological activities compared to 7-nitroindole derivatives. |
| 1H-Indole-3-acetic acid | Indole ring with an acetic acid group | Used mainly as a plant growth regulator; less focus on antimicrobial properties. |
These compounds highlight the uniqueness of 7-nitroindole-2-carboxylic acid due to its specific position of functional groups, contributing to its distinct biological activities and synthetic versatility .
7-Nitroindole-2-carboxylic acid exhibits characteristic thermal properties that reflect its molecular structure incorporating both the indole heterocycle and the electron-withdrawing nitro group. The compound demonstrates moderate thermal stability with a well-defined melting point that varies slightly depending on the measurement conditions and purity specifications [1] [2] [3].
The melting point of 7-nitroindole-2-carboxylic acid has been reported with slight variations across different sources. ChemicalBook reports a melting point of 260-261°C [1] [4], while FUJIFILM Wako Chemical Corporation specifies a range of 264-266°C [2] [3] [5]. These variations likely reflect differences in measurement protocols, heating rates, and sample purity levels. The compound's relatively high melting point indicates strong intermolecular forces, primarily attributed to hydrogen bonding between carboxylic acid groups and potential π-π stacking interactions between the aromatic indole rings.
Table 1: Basic Physicochemical Properties of 7-Nitroindole-2-carboxylic acid
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₆N₂O₄ | [1] [6] [7] |
| Molecular Weight | 206.15-206.16 g/mol | [1] [6] [7] |
| CAS Number | 6960-45-8 | [1] [6] [7] |
| IUPAC Name | 7-nitro-1H-indole-2-carboxylic acid | [1] [6] [7] |
| Melting Point (°C) | 260-261°C (ChemicalBook) / 264-266°C (FUJIFILM Wako) | [1] [2] [3] |
| Boiling Point (°C) (estimated) | 344.99°C (rough estimate) | [1] |
| Density (g/cm³) (estimated) | 1.4588 (rough estimate) | [1] |
| Refractive Index (estimated) | 1.5570 (estimate) | [1] |
| Appearance | Tan solid / Slightly yellow to yellowish brown crystals | [1] [2] [3] |
| Color | Light yellow to yellow / Yellow to orange to pale brown | [1] [6] [8] |
The estimated boiling point of approximately 345°C suggests thermal decomposition would likely occur before the normal boiling point is reached [1]. Nitroaromatic compounds are known to undergo thermal decomposition at elevated temperatures, with the nitro group serving as a potential source of thermal instability [9] [10]. Research on related nitroaromatic compounds indicates that thermal decomposition typically begins at temperatures ranging from 270-310°C [9], which aligns with the proximity of the estimated boiling point to the melting point range.
Phase behavior studies indicate that 7-nitroindole-2-carboxylic acid exists as a crystalline solid under ambient conditions, with a density estimated at 1.4588 g/cm³ [1]. The crystalline nature is evidenced by its appearance as yellowish brown crystals to crystalline powder [2] [3] [5]. The compound demonstrates photosensitivity, requiring storage in dark conditions to prevent degradation [11] [2]. This photosensitivity is characteristic of nitroaromatic compounds, where UV light can initiate photochemical reactions leading to decomposition.
The solvation behavior of 7-nitroindole-2-carboxylic acid reflects the complex interplay between its polar carboxylic acid functionality and the aromatic indole system modified by the electron-withdrawing nitro group. The compound exhibits limited aqueous solubility, being classified as insoluble in water [1] [4] [12]. This hydrophobic character is primarily attributed to the extended aromatic system, despite the presence of polar functional groups.
Table 2: Solubility and Partition Properties
| Solvent/Property | Value | Reference |
|---|---|---|
| Water Solubility | Insoluble | [1] [4] [12] |
| DMSO Solubility | >20 mg/mL | [1] [4] [12] |
| LogP (predicted) | Not specifically reported for 7-nitro derivative | [11] |
| LogKow | 1.7539 (Apollo Scientific data) | [11] |
| Storage Temperature | 2-8°C / 2-10°C | [11] [2] [3] |
| Stability | Light sensitive, Store under argon | [11] [2] [3] |
In contrast to its poor water solubility, 7-nitroindole-2-carboxylic acid demonstrates enhanced solubility in polar aprotic solvents. The compound shows good solubility in dimethyl sulfoxide (DMSO) with concentrations exceeding 20 mg/mL [1] [4] [12]. This solubility pattern is consistent with compounds containing both aromatic and polar functionalities, where polar aprotic solvents can effectively solvate both the aromatic system and the polar groups without competing hydrogen bonding.
The octanol-water partition coefficient (LogKow) has been reported as 1.7539 according to Apollo Scientific safety data [11]. This moderate LogKow value indicates a balanced lipophilic-hydrophilic character, suggesting the compound would have moderate bioaccumulation potential but low mobility in aquatic environments. The relatively low LogKow compared to purely aromatic compounds reflects the influence of the polar carboxylic acid and nitro functionalities.
Bioaccumulation potential is classified as low based on the LogKow value [11], which is consistent with the presence of ionizable carboxylic acid functionality that would enhance water solubility at physiological pH values. The soil mobility is predicted to be low with a KOC value of 102.7 [11], indicating moderate to strong adsorption to soil organic matter.
The acid-base behavior of 7-nitroindole-2-carboxylic acid is dominated by the carboxylic acid functionality, with the predicted pKa value of 4.03 ± 0.30 [1] [13]. This pKa value is typical for aromatic carboxylic acids, where the electron-withdrawing nature of the aromatic system and the additional nitro group would be expected to lower the pKa compared to simple aliphatic carboxylic acids.
Table 3: Acid-Base Properties
| Property | Value | Reference |
|---|---|---|
| pKa (predicted) | 4.03 ± 0.30 | [1] [13] |
| pKa (ethyl ester) | 11.98 ± 0.30 (for ethyl ester) | [14] |
| pH-dependent behavior | Typical carboxylic acid behavior expected | Based on carboxylic acid structure |
| Ionization state | Carboxylate anion formation at high pH | Based on carboxylic acid structure |
The pH-dependent speciation follows the typical pattern expected for a carboxylic acid. At pH values below the pKa (4.03), the compound exists predominantly in its neutral, protonated form. As the pH increases above the pKa, progressive deprotonation occurs, forming the carboxylate anion. At physiological pH (approximately 7.4), the compound would exist predominantly as the deprotonated carboxylate anion, which would significantly enhance its water solubility compared to the neutral form.
The presence of the nitro group at the 7-position provides additional electron-withdrawing character that stabilizes the carboxylate anion through resonance effects. This stabilization contributes to the relatively low pKa value compared to simple indole-2-carboxylic acid derivatives. The indole nitrogen (NH) does not significantly participate in acid-base equilibria under normal conditions, as indole derivatives typically have pKa values for the NH group in the range of 16-17.
For comparative context, the ethyl ester derivative of 7-nitroindole-2-carboxylic acid shows a predicted pKa of 11.98 ± 0.30 [14], which likely corresponds to the indole NH rather than any carboxylic acid functionality, since the carboxylic acid is protected as an ester in this derivative.
The solid-state characterization of 7-nitroindole-2-carboxylic acid reveals important structural and analytical properties that are essential for pharmaceutical and research applications. Multiple analytical techniques have been employed to characterize this compound, providing comprehensive insight into its solid-state properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy has been extensively used for characterization, with multiple suppliers reporting 1H NMR spectra consistent with the expected structure [15] [2] [3] [5]. FUJIFILM Wako specifies a purity of 96+% by NMR analysis [2] [3] [5], indicating high-quality crystalline material. The NMR data confirm the presence of the characteristic indole protons, the carboxylic acid functionality, and the nitro group substitution pattern.
High-Performance Liquid Chromatography (HPLC) analysis demonstrates purity levels ranging from 95.0% to greater than 98% [6] [16] [17] [18]. Multiple suppliers employ HPLC as a primary purity assessment method, with Thermo Fisher Scientific specifying ≥95.0% by silylated gas chromatography [6] [8] [16] and ≥95.0 to ≤105.0% by aqueous acid-base titration [6] [8] [16]. These multiple analytical approaches provide robust confirmation of compound identity and purity.
Irritant;Health Hazard